6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester
Overview
Description
“6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester” is a chemical compound with the CAS Number: 87836-37-1 . It has a molecular weight of 190.2 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCc1ccc2nc([nH]c2c1)C(O)=O
. The InChI key for this compound is ZCDFRCAJGXZHBJ-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
The compound is stored at 0-8°C . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Polymer Science Applications
- Polymerization Processes : A study by Zhou et al. (2007) explored the use of various dithiocarbamate structures in the polymerization of methyl acrylate. Among these structures, derivatives of benzimidazole, such as 2-methyl-benzoimidazole-1-carbodithioic acid benzyl ester, were used as reversible addition–fragmentation chain transfer (RAFT) agents. These agents facilitated controlled polymerization under γ-ray irradiation, indicating the potential of benzimidazole derivatives in advanced polymerization techniques (Zhou, Zhu, Cheng, & Zhu, 2007).
Medicinal Chemistry Applications
Synthesis of Novel Derivatives : Research by Soselia et al. (2020) involved the synthesis of novel benzimidazole derivatives, including compounds with adamantane moieties. The study synthesized various benzimidazole heterocycles, demonstrating the flexibility of benzimidazole frameworks in developing new chemical entities for potential medicinal applications (Soselia et al., 2020).
Antimicrobial Activity : Abdel Ghani and Mansour (2011) investigated the structural properties and antimicrobial activity of 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester. The compound demonstrated significant antibacterial properties, highlighting the potential of benzimidazole derivatives in antimicrobial research (Abdel Ghani & Mansour, 2011).
Materials Science Applications
- Corrosion Inhibition : Herrag et al. (2007) evaluated the use of pyrazole derivatives, including those with benzimidazole moieties, as corrosion inhibitors for steel in hydrochloric acid. These compounds significantly reduced corrosion rates, suggesting their utility in materials protection and maintenance (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).
properties
IUPAC Name |
methyl 6-methyl-1H-benzimidazole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-7-8(5-6)12-9(11-7)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPXKSQYIZRJIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663479 | |
Record name | Methyl 6-methyl-1H-benzimidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20663479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87836-37-1 | |
Record name | Methyl 6-methyl-1H-benzimidazole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87836-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-methyl-1H-benzimidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20663479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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